Sulfurmycin D
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Overview
Description
Sulfurmycin D is a natural product found in Streptomyces galilaeus with data available.
Scientific Research Applications
Synthesis and Modifications
Sulfurmycin D, as part of zero-dimensional sulfur nanomaterials, is gaining significant interest in scientific research. Recent advancements focus on sulfur nanoparticles, quantum dots, and various nanosulfur-containing functional materials. These materials, after undergoing surface modifications and further modifications with different components, showcase a diverse array of structures and functions. Innovative synthesis methods such as hydrothermal, solvothermal, green synthesis, microemulsion, electrochemical, and mechanochemical synthesis are being employed. Moreover, modification strategies like composite systems, core/shell structures, porous structures, and nanohybrids are being explored to enhance the properties of these nanomaterials (Hui Jin et al., 2021).
Applications in Various Fields
The modified sulfur nanomaterials, including this compound derivatives, are finding applications across a wide spectrum of fields. Notable applications include energy storage and conversion, photo/electro-catalysis, optical and electrochemical sensing, bio-imaging, and biomedicine therapy. These nanomaterials are also being utilized for their antifungal and antibacterial activities, and in processes related to separation and preconcentration. Interestingly, these materials are reported to have positive effects on plant growth, making them relevant in agriculture and environmental science (Hui Jin et al., 2021).
Properties
CAS No. |
83753-74-6 |
---|---|
Molecular Formula |
C31H35NO11 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C31H35NO11/c1-13(33)11-31(40)12-20(43-21-10-18(32(3)4)26(35)14(2)42-21)23-16(25(31)30(39)41-5)9-17-24(29(23)38)28(37)22-15(27(17)36)7-6-8-19(22)34/h6-9,14,18,20-21,25-26,34-35,38,40H,10-12H2,1-5H3/t14-,18-,20-,21-,25-,26+,31+/m0/s1 |
InChI Key |
YPHXBUMJGHZUMJ-UCPUWLPESA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O |
83753-74-6 | |
Synonyms |
sulfurmycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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